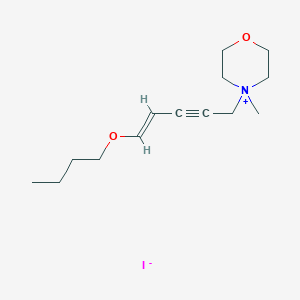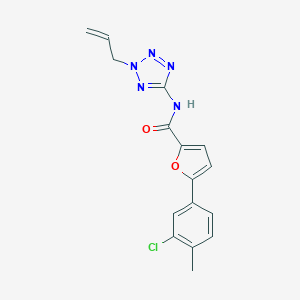
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as ACTAZA, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is not fully understood, but it is thought to work by inhibiting the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and fluid balance in the body. By inhibiting ACE, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide may help to reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has a variety of biochemical and physiological effects. These include reducing blood pressure, improving cardiac function, and reducing inflammation. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, its effects on the renin-angiotensin system and cardiovascular function make it a promising candidate for further investigation. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide. One area of focus could be investigating its potential use in the treatment of hypertension and other cardiovascular disorders. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide could be studied for its potential use in other areas, such as cancer research or as an antioxidant.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide involves a multi-step process that begins with the reaction of 2-allyl-2H-tetrazol-5-amine with 3-chloro-4-methylphenyl isocyanate to form N-(2-allyl-2H-tetrazol-5-yl)-5-(3-chloro-4-methylphenyl)urea. This compound is then reacted with furfurylamine to produce the final product, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use as a tool for investigating the role of the renin-angiotensin system in cardiovascular disease. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has also been studied for its potential use in the treatment of hypertension and other cardiovascular disorders.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide |
|---|---|
Formule moléculaire |
C16H14ClN5O2 |
Poids moléculaire |
343.77 g/mol |
Nom IUPAC |
5-(3-chloro-4-methylphenyl)-N-(2-prop-2-enyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-3-8-22-20-16(19-21-22)18-15(23)14-7-6-13(24-14)11-5-4-10(2)12(17)9-11/h3-7,9H,1,8H2,2H3,(H,18,20,23) |
Clé InChI |
NFQHXQCHOOKREC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NN(N=N3)CC=C)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NN(N=N3)CC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



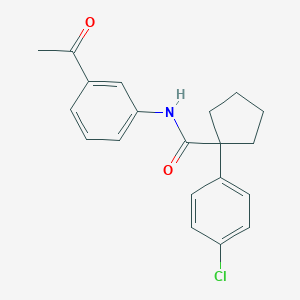
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
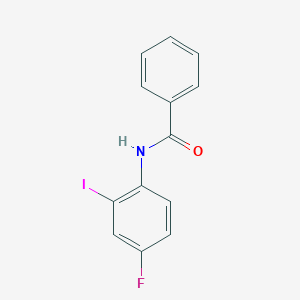
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)
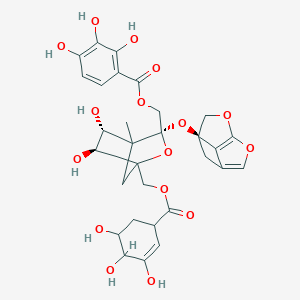
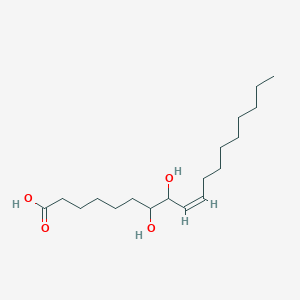
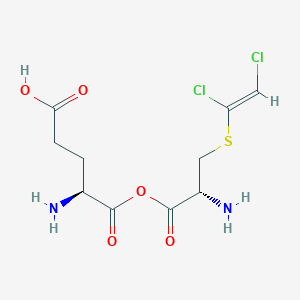
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
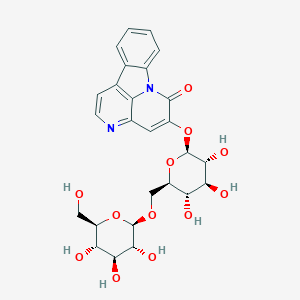
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
